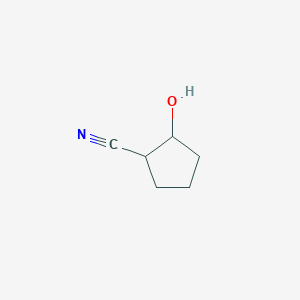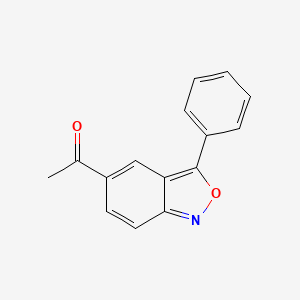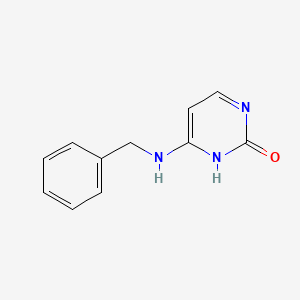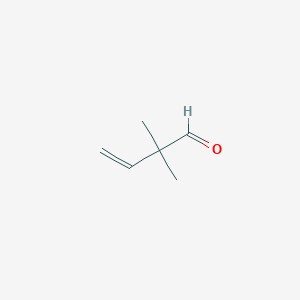
2,2-Dimethyl-3-butenal
描述
2,2-Dimethyl-3-butenal is an organic compound with the molecular formula C6H10O. It is a β,γ-unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the first carbon. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various chemical studies .
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-butenal can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C, followed by methylation with methyl iodide . This method yields the desired aldehyde with high specificity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The focus is on optimizing yield and purity while ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-butenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Decarbonylation: This reaction involves the loss of a carbon monoxide molecule, leading to the formation of hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Decarbonylation: This reaction can be induced thermally or photochemically, often requiring specific catalysts or conditions.
Major Products:
Oxidation: 2,2-Dimethyl-3-butenoic acid.
Reduction: 2,2-Dimethyl-3-butenol.
Decarbonylation: Hydrocarbons such as isobutene and propylene.
科学研究应用
2,2-Dimethyl-3-butenal has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: While not directly used as a drug, its derivatives and reaction products are of interest in pharmaceutical research.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and materials.
作用机制
The primary mechanism of action for 2,2-Dimethyl-3-butenal involves its reactivity as an aldehyde and an unsaturated compound. In decarbonylation reactions, the compound undergoes a concerted mechanism where the carbonyl carbon transfers a hydrogen to the gamma carbon, leading to the formation of carbon monoxide and hydrocarbons . This process involves a five-membered cyclic transition state, supported by theoretical and experimental studies .
相似化合物的比较
2,3-Dimethyl-2-butene: Similar in structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
2,2-Dimethyl-3-butanol: The reduced form of 2,2-Dimethyl-3-butenal, differing in its functional group and reactivity.
Uniqueness: this compound’s combination of an aldehyde group and a double bond makes it uniquely reactive, particularly in decarbonylation and oxidation reactions. This dual functionality allows it to participate in a broader range of chemical transformations compared to its similar compounds .
属性
IUPAC Name |
2,2-dimethylbut-3-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(2,3)5-7/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJDECFURLKSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454875 | |
| Record name | 3-Butenal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5820-05-3 | |
| Record name | 3-Butenal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



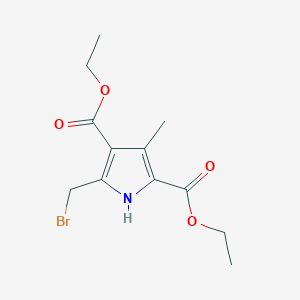
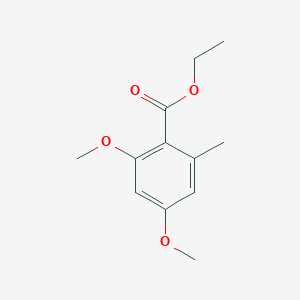
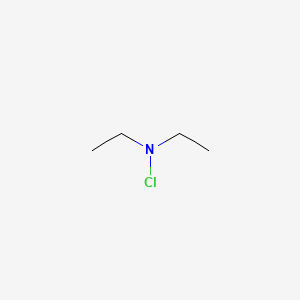
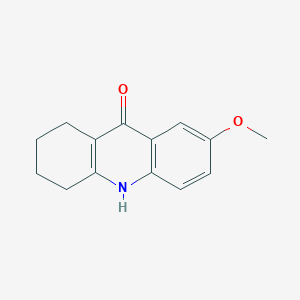


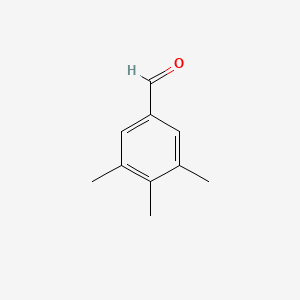

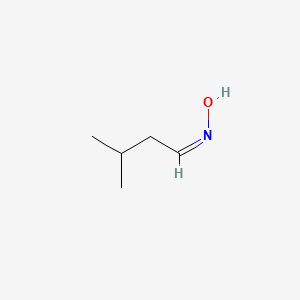
![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)
